molecular formula C24H43NO4 B033304 Arachidic Acid N-Hydroxysuccinimide Ester CAS No. 69888-87-5

Arachidic Acid N-Hydroxysuccinimide Ester

Cat. No. B033304
CAS RN: 69888-87-5
M. Wt: 409.6 g/mol
InChI Key: NWQWMRGPQVJCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Hydroxysuccinimide esters are synthesized through coupling reactions involving carboxylic acids and N-hydroxysuccinimide in the presence of a coupling agent. Recent advancements have introduced more efficient strategies for their preparation, highlighting their significance in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials and polymers (Barré et al., 2016).

Molecular Structure Analysis

Arachidic Acid N-Hydroxysuccinimide Ester's structure is pivotal in its chemical and physical properties, including reactivity and interaction with other molecules. Its molecular structure, derived from arachidonic acid, plays a critical role in its function as a precursor for further chemical reactions.

Chemical Reactions and Properties

N-Hydroxysuccinimide esters react with free amino acids to form N-acylamino acids, showcasing their reactivity and the potential for creating a variety of biochemical compounds. This reactivity is fundamental to their use in synthesizing complex molecules and in bioconjugation processes (Lapidot, Rappoport, & Wolman, 1967).

Scientific Research Applications

Synthesis and Versatility

Arachidic Acid N-Hydroxysuccinimide Ester is a subtype of N-Hydroxysuccinimide esters, which are widely employed in various chemistry fields. These esters are crucial for peptide synthesis, bioconjugate chemistry, and the development of functionalized materials and polymers. The preparation of these esters typically involves coupling reactions with carboxylic acids in the presence of a coupling agent, but recent research has introduced more efficient strategies (Barré et al., 2016).

Chemical Cross-Linking

In chemical cross-linking processes, N-Hydroxysuccinimide esters, including this compound, play a significant role. These esters react with amino acids such as lysine, serine, tyrosine, and threonine, making them valuable in the study of protein structures through mass spectrometry (Kalkhof & Sinz, 2008).

Palladium-Catalyzed Carbonylation

The palladium-catalyzed carbonylation of aryl triflates and halides, in the presence of CO and N-hydroxysuccinimide, is a method to produce N-Hydroxysuccinimido esters. This approach yields high-quality esters, suggesting its applicability for synthesizing this compound (Lou et al., 2003).

Synthesis of N-Acylamino Acids

The reaction of N-Hydroxysuccinimide esters with amino acids leads to the formation of N-acylamino acids. This synthesis is relevant in the production of crystalline N-hydroxysuccinimide esters of various fatty acids, including this compound (Lapidot et al., 1967).

Protein Labeling and Analysis

This compound can be used for site-specific protein labeling. This is demonstrated by transforming NHS-esters into site-specific labels on N-terminal Cys residues, which has applications in understanding mechanisms of ubiquitin ligases (Dempsey et al., 2018).

Mechanism of Action

Target of Action

Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.

Mode of Action

AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.

Biochemical Pathways

The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .

Result of Action

The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .

Action Environment

The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWMRGPQVJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292084
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69888-87-5
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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